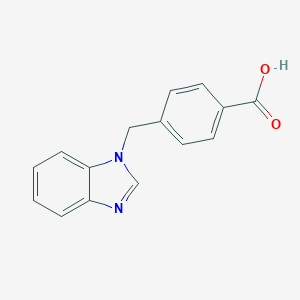

4-(1H-benzimidazol-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzimidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIANJXCGMBICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370726 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139742-50-0 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a versatile organic compound that serves as a crucial building block in the development of various pharmaceutical agents and functional materials. Its rigid benzimidazole core, coupled with the flexible benzoic acid moiety, allows for diverse coordination modes, making it an excellent candidate for the construction of metal-organic frameworks (MOFs) and other supramolecular structures. This technical guide provides a comprehensive overview of a common and effective pathway for the synthesis of this compound, including detailed experimental protocols and relevant data.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the N-alkylation of benzimidazole with a suitable derivative of 4-methylbenzoic acid, followed by hydrolysis. A common starting material is methyl 4-(bromomethyl)benzoate, which allows for a nucleophilic substitution reaction with the nitrogen atom of the benzimidazole ring. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

A detailed experimental protocol for the synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid has been reported by Hua et al. (2010), and while the full experimental details from this specific publication are not widely available, the following protocols are based on established and reliable methods for the N-alkylation of benzimidazoles.

Step 1: Synthesis of Methyl 4-((1H-benzimidazol-1-yl)methyl)benzoate

The first step involves the N-alkylation of benzimidazole with methyl 4-(bromomethyl)benzoate in the presence of a base.

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid (CAS No. 139742-50-0). While experimental data for certain parameters remain limited in publicly accessible literature, this document consolidates available information, including computed properties and data from structurally related compounds, to offer a valuable resource for researchers in drug discovery and development. Detailed, standardized experimental protocols for the determination of key physicochemical parameters are also provided to guide further investigation of this and other novel benzimidazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core linked to a benzoic acid moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including roles as kinase inhibitors, antiparasitic agents, and proton pump inhibitors.[1][2][3] The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide serves to summarize the current understanding of these properties for this compound and to provide robust methodologies for their experimental validation.

Chemical Identity and Computed Properties

The fundamental identifying information and computationally predicted properties of this compound are summarized below. These computed values, primarily sourced from PubChem, offer initial estimates of the molecule's behavior and are useful for preliminary assessment in the absence of experimental data.[4]

Table 1: Chemical Identity and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 139742-50-0 | [4][5] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |

| Molecular Weight | 252.27 g/mol | [4] |

| XLogP3 (Computed) | 2.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 55.1 Ų | [4] |

Experimentally Determined and Predicted Physicochemical Data

This section presents the available experimental data for the melting point of this compound, alongside a predicted pKa value derived from a closely related analog. The lack of extensive experimental data in the public domain highlights an opportunity for further research.

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 252-256 °C | Experimental value. The existence of multiple polymorphs has been reported, which may exhibit different melting points. | [6] |

| pKa (Predicted) | 3.89 ± 0.10 | This is a predicted value for the corresponding methyl ester, Benzoic acid, 4-(1H-benzimidazol-1-yl)-, methyl ester. The pKa of the carboxylic acid is expected to be in a similar range. | [7] |

| Aqueous Solubility | Data not available | Experimental determination is recommended. | - |

| Organic Solvent Solubility | Data not available | Experimental determination is recommended. | - |

| LogP/LogD (Experimental) | Data not available | Experimental determination is recommended. | - |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Aqueous and Organic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Apparatus: HPLC or UV-Vis spectrophotometer, orbital shaker, centrifuge, pH meter.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents such as ethanol, DMSO).

-

The mixture is agitated in a temperature-controlled orbital shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

The solubility is expressed in units such as mg/mL or µM.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

-

Apparatus: Potentiometric titrator with a calibrated pH electrode.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.

-

LogP/LogD Determination (Shake-Flask Method)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity.

-

Apparatus: HPLC or other suitable analytical instrument.

-

Procedure:

-

n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are pre-saturated with each other.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined.

-

LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the benzimidazole scaffold is a common feature in molecules targeting various biological pathways, particularly in oncology.

Benzimidazole derivatives have been reported to act as:

-

Protein Kinase Inhibitors: Many benzimidazoles target kinases involved in cell proliferation and survival signaling, such as EGFR (Epidermal Growth Factor Receptor) and components of the MAPK (Mitogen-Activated Protein Kinase) pathway.[1][2]

-

PARP Inhibitors: Certain benzimidazole-containing compounds inhibit Poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, which is a key target in cancer therapy.[2]

-

Microtubule Inhibitors: Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Given these precedents, it is plausible that this compound could exhibit activity through one or more of these mechanisms. Further biological evaluation is required to determine its specific molecular targets and signaling pathway involvement.

Visualizations

The following diagrams illustrate a general workflow for physicochemical characterization and a representative signaling pathway commonly modulated by benzimidazole derivatives.

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and a potential point of inhibition by a benzimidazole derivative.

Conclusion

This compound is a compound of interest with a structural motif common to many biologically active molecules. This guide has synthesized the available physicochemical data, highlighting the need for further experimental investigation to fully characterize its properties. The provided protocols offer a standardized framework for researchers to conduct these essential studies, which will be critical in evaluating its potential as a lead compound in drug discovery programs. The exploration of its biological activity, likely centered around kinase inhibition or related pathways, remains a promising avenue for future research.

References

- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 4-(1H-benzimidazol-1-yl)-, methyl ester CAS#: 220495-53-4 [m.chemicalbook.com]

Unraveling the Solid-State Architecture of 4-(1H-benzimidazol-1-ylmethyl)benzoic Acid: A Crystallographic Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, a molecule of interest in the development of novel pharmaceutical compounds and coordination polymers. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into its solid-state conformation, intermolecular interactions, and the methodologies used for its characterization.

Molecular Structure and Conformation

This compound (C₁₅H₁₂N₂O₂) is a flexible molecule consisting of a benzimidazole ring system linked to a benzoic acid moiety via a methylene bridge. The inherent rotational freedom around the methylene linker allows for the existence of different crystalline forms, or polymorphs, each with a unique three-dimensional arrangement of molecules. To date, two polymorphs have been extensively characterized: a monoclinic and an orthorhombic form.[1][2]

The asymmetric unit in both identified polymorphs consists of a single molecule of this compound.[1][2] A key conformational feature is the relative orientation of the benzimidazole and benzene rings. In the monoclinic polymorph, these two ring systems are nearly perpendicular, with a dihedral angle of 85.56 (7)°.[1] The orthorhombic form exhibits a slightly smaller dihedral angle of 79.00 (1)°.[2] This twist is a direct consequence of the rotational flexibility of the methylene bridge.

Crystallographic Data Summary

The crystallographic data for the monoclinic and orthorhombic polymorphs of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystal Data and Structure Refinement for the Monoclinic Polymorph [1]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂N₂O₂ |

| Formula Weight | 252.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.435 (2) |

| b (Å) | 14.360 (3) |

| c (Å) | 8.2922 (17) |

| β (°) | 96.925 (3) |

| Volume (ų) | 1233.5 (4) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.082 |

Table 2: Crystal Data and Structure Refinement for the Orthorhombic Polymorph [2]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂N₂O₂ |

| Formula Weight | 252.27 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.6969 (15) |

| b (Å) | 12.657 (3) |

| c (Å) | 17.604 (5) |

| β (°) | 90 |

| Volume (ų) | 1269.4 (6) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.089 |

Table 3: Selected Torsion Angles (°) for Both Polymorphs

| Torsion Angle | Monoclinic Polymorph[1] | Orthorhombic Polymorph[2] |

| N1-C8-C7-C2 | -56.9 (3) | -61.8 (2) |

| N1-C8-C7-C6 | 125.4 (2) | 118.0 (2) |

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystals of this compound is primarily governed by hydrogen bonding interactions. In the monoclinic polymorph, adjacent molecules are linked by O—H⋯N hydrogen bonds, forming chains that propagate along the direction.[1] These chains are further interconnected by weak C—H⋯O interactions, resulting in a two-dimensional network.[1]

Similarly, in the orthorhombic polymorph, O—H⋯N hydrogen bonds connect neighboring molecules into one-dimensional chains, but in this case, they extend along the[1] direction.[2]

References

biological activity of benzimidazole carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Benzimidazole Carboxylic Acid Derivatives

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The incorporation of a carboxylic acid moiety, particularly at the 2-position, often fulfills key structural requirements for interaction with various biological targets, enhancing the therapeutic potential of these compounds.[7] This technical guide provides a comprehensive overview of the principal biological activities of benzimidazole carboxylic acid derivatives, detailing the mechanisms of action, experimental evaluation protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Synthesis Overview

The most common and straightforward method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[8][9] This reaction is typically carried out under acidic conditions or at high temperatures. Microwave-assisted synthesis has also emerged as a more efficient method, significantly reducing reaction times.[10]

Caption: General workflow for the synthesis of benzimidazole derivatives.

Anti-inflammatory Activity

Benzimidazole derivatives have shown significant promise as anti-inflammatory agents.[4][11] Their mechanism of action is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[7][12]

Mechanism of Action: Prostaglandin Synthesis Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[4] Benzimidazole carboxylic acids possess structural features common to many acidic NSAIDs, suggesting a similar mechanism.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. ijsart.com [ijsart.com]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines expected spectroscopic values, detailed experimental protocols for acquiring such data, and a logical workflow for the analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₂N₂O₂[1]

-

Molecular Weight: 252.27 g/mol [1]

-

CAS Number: 139742-50-0[1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~8.10 | s | 1H | H-2 (benzimidazole) |

| ~7.90 | d | 2H | H-2', H-6' (benzoic acid) |

| ~7.20 - 7.70 | m | 4H | H-4, H-5, H-6, H-7 (benzimidazole) |

| ~7.40 | d | 2H | H-3', H-5' (benzoic acid) |

| ~5.50 | s | 2H | -CH₂- |

Annotation: Expected values are based on general chemical shift ranges for the respective functional groups. The N-H proton of the benzimidazole ring is often not observed in ¹H NMR spectra due to rapid proton exchange.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | -COOH |

| ~144.0 | C-2 (benzimidazole) |

| ~143.0, ~135.0 | C-3a, C-7a (benzimidazole) |

| ~141.0 | C-4' (benzoic acid) |

| ~130.0 | C-1' (benzoic acid) |

| ~129.0 | C-3', C-5' (benzoic acid) |

| ~128.0 | C-2', C-6' (benzoic acid) |

| ~122.0, ~123.0 | C-5, C-6 (benzimidazole) |

| ~110.0, ~119.0 | C-4, C-7 (benzimidazole) |

| ~48.0 | -CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3030-3150 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1450 | Medium | C=C and C=N stretches (aromatic rings) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (carboxylic acid dimer) |

Table 4: Mass Spectrometry Data

| m/z Value | Assignment |

| 252.09 (calculated) | [M]⁺ (Molecular Ion) |

| 253.09 (calculated) | [M+H]⁺ (Protonated Molecular Ion) |

Annotation: The exact mass is calculated as 252.0899. High-resolution mass spectrometry (HRMS) should yield a value very close to this.

Experimental Protocols

The following are detailed methodologies for the synthesis of the target compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A reported method for obtaining crystals of the title compound involves a hydrothermal reaction.[3]

-

Reactants: A mixture of 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid (25.2 mg, 0.1 mmol), manganese chloride (MnCl₂), and potassium hydroxide (KOH) (5.61 mg, 0.1 mmol) is prepared.[3]

-

Solvent: The reactants are dissolved in 10 ml of H₂O.[3]

-

Reaction Vessel: The solution is sealed in a 16 ml Teflon-lined stainless steel container.[3]

-

Reaction Conditions: The container is heated to 413 K for 3 days.[3]

-

Product Isolation: After cooling to room temperature, colorless block crystals of the title compound are obtained.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the synthesized compound.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[4]

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.[4]

-

-

Data Acquisition:

Fourier-Transform Infrared (FTIR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[6]

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is suitable for this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The high mass accuracy of the instrument (typically <5 ppm) allows for the confirmation of the elemental composition.[8]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from the synthesized compound to its structural elucidation using various spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

- 1. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

An In-depth Technical Guide on the Solubility of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a heterocyclic compound incorporating both a benzimidazole ring system and a benzoic acid functional group. The benzimidazole moiety is a well-known pharmacophore found in a variety of therapeutic agents, while the benzoic acid group can influence the compound's pharmacokinetic properties, including solubility and salt-forming potential. An understanding of the solubility of this compound is critical for its application in drug development, enabling formulation design, and for its use in materials science for solution-based processing.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative prediction of the solubility of this compound can be derived from the known properties of its core components.

-

Influence of the Benzimidazole Moiety: Benzimidazole itself is described as being freely soluble in alcohol and sparingly soluble in ether.[1] It is practically insoluble in non-polar solvents like benzene and petroleum ether.[1] Benzimidazoles are generally soluble in dilute acids due to the basic nature of the imidazole ring.[2] The introduction of non-polar substituents tends to increase solubility in non-polar solvents.[2]

-

Influence of the Benzoic Acid Moiety: Benzoic acid, a simple aromatic carboxylic acid, is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, toluene, and diethyl ether.[3][4][5] Carboxylic acids with one to four carbon atoms are completely miscible with water, but solubility decreases as the carbon chain length increases.[3] Aromatic carboxylic acids are generally soluble in less polar solvents like ether, alcohol, and benzene.[6]

-

Combined Effect in this compound: The target molecule possesses both acidic (carboxylic acid) and basic (benzimidazole) functionalities, making it amphoteric. This suggests that its solubility will be highly dependent on the pH of the medium.

-

In acidic solutions , the benzimidazole nitrogen can be protonated, forming a salt that is likely to be more soluble in aqueous media.

-

In alkaline solutions , the carboxylic acid group will be deprotonated, forming a carboxylate salt, which would also be expected to have increased aqueous solubility.

-

In polar organic solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF), the compound is expected to exhibit moderate to good solubility due to the potential for hydrogen bonding with the solvent molecules. The synthesis of this compound has been noted to be carried out in solvents like DMF and water, suggesting at least some degree of solubility in these media.[7]

-

In non-polar organic solvents (e.g., hexane, toluene), the solubility is expected to be low due to the polar nature of the benzimidazole and carboxylic acid groups.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C15H12N2O2 | PubChem[8] |

| Molecular Weight | 252.27 g/mol | PubChem[8] |

| XLogP3 | 2.6 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |

| Rotatable Bond Count | 3 | PubChem[8] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound such as this compound. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, toluene)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility is illustrated in the diagram below.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common solvents is not currently available in the public domain, a qualitative assessment based on its chemical structure suggests that its solubility will be highly pH-dependent and likely favorable in polar organic solvents. For researchers and drug development professionals, the experimental protocol and workflow provided in this guide offer a robust framework for determining the precise solubility of this compound in various solvent systems, which is a critical step for its further development and application.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medical.mu.edu.iq [medical.mu.edu.iq]

- 7. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Modeling of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical modeling of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document synthesizes experimental findings with computational methodologies to offer a comprehensive understanding of the molecule's structural, electronic, and potential biological properties. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including antiviral, antifungal, and anti-inflammatory effects.[1]

Molecular Structure and Properties

This compound (C15H12N2O2) is a versatile building block in molecular self-assembly and coordination chemistry due to its variable conformation and coordination modes.[2] Its structure features a flexible benzimidazolyl arm attached to a benzoic acid moiety, allowing for various spatial arrangements.

Physicochemical Properties

Basic computed properties of the molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C15H12N2O2 | PubChem[3] |

| Molecular Weight | 252.27 g/mol | PubChem[3] |

| IUPAC Name | 4-(benzimidazol-1-ylmethyl)benzoic acid | PubChem[3] |

| CAS Number | 139742-50-0 | PubChem[3] |

| XLogP3-AA | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, revealing the existence of at least two polymorphs: monoclinic and orthorhombic. These structures provide invaluable experimental data for validating theoretical calculations.

In the monoclinic polymorph, the benzimidazole and benzene rings are nearly perpendicular, with a dihedral angle of 85.56 (7)°.[4] Adjacent molecules form chains through O—H⋯N hydrogen bonds.[4] The orthorhombic polymorph exhibits a different dihedral angle of 79.00 (1)° between the benzimidazole and benzene rings, also forming one-dimensional chains via O—H⋯N hydrogen bonds.[2]

Table 1: Selected Crystallographic Data

| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pca21 |

| a (Å) | 10.435 (2) | 5.6969 (15) |

| b (Å) | 14.360 (3) | 12.657 (3) |

| c (Å) | 8.2922 (17) | 17.604 (5) |

| β (°) | 96.925 (3) | 90 |

| V (ų) | 1233.5 (4) | 1269.4 (6) |

| Dihedral Angle (Benzimidazole/Benzene) | 85.56 (7)° | 79.00 (1)° |

Theoretical Modeling Methodologies

A multi-faceted theoretical approach is essential to fully characterize this compound. This typically involves Density Functional Theory (DFT) for geometry optimization and electronic property calculations, followed by molecular docking to investigate potential biological targets.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for studying the electronic structure of many-body systems. For a molecule like this compound, DFT can predict its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP).

Experimental Protocol: DFT Calculation

-

Initial Structure Preparation: The initial 3D structure of the molecule can be built using software like GaussView. Alternatively, the crystallographic information file (CIF) from the Cambridge Structural Database (CSD Entry: 850660) can be used as a starting point.[3]

-

Geometry Optimization: The geometry is optimized using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can be compared with experimental FT-IR and Raman spectra.

-

Electronic Property Calculation: Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) are computed to understand the molecule's reactivity and intermolecular interaction sites.

Table 2: Representative DFT-Calculated Parameters (Illustrative) (Note: These are expected values based on literature for similar compounds and would need to be calculated specifically for the title compound.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target. Benzimidazole derivatives are known to target various enzymes and receptors.[1]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Target Protein Selection: A relevant protein target is chosen based on the known pharmacology of benzimidazoles. For example, enzymes like dihydrofolate reductase from various bacteria (e.g., E. coli, PDB ID: 3G7E) could be selected.[6][7]

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Docking Simulation: Software like AutoDock Vina is used to perform the docking.[1] The binding site is defined on the receptor, and the software samples different conformations of the ligand within this site, scoring them based on a force field.

-

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy (high affinity) and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Visualizing Workflows and Structures

Graphviz diagrams are provided to illustrate key processes and relationships in the theoretical modeling of this compound.

Caption: Molecular graph of the title compound.

Caption: Workflow for theoretical modeling.

Conclusion

The theoretical modeling of this compound, grounded in robust computational methods and validated against experimental crystallographic data, provides deep insights into its molecular characteristics. DFT calculations can elucidate its structural and electronic properties, while molecular docking simulations offer a predictive understanding of its potential interactions with biological macromolecules. This comprehensive in-silico approach is invaluable for guiding further experimental studies, optimizing molecular design for specific applications, and accelerating the discovery of new therapeutic agents and functional materials.

References

- 1. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Metal-Organic Frameworks Using 4-(1H-benzimidazol-1-ylmethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using the organic linker 4-(1H-benzimidazol-1-ylmethyl)benzoic acid. These protocols are designed to serve as a comprehensive guide for researchers interested in the development of novel MOF-based platforms for drug delivery and other biomedical applications.

Introduction to MOFs based on this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The linker, this compound, is a bifunctional molecule that offers both a carboxylate group and a benzimidazole moiety for coordination with metal centers. This unique structure allows for the formation of robust and versatile MOFs with potential applications in drug delivery, catalysis, and sensing. The benzimidazole group, in particular, is a well-known pharmacophore, which may impart bioactive properties to the resulting MOF or enhance its interaction with biological systems. Zinc-based MOFs, often utilized for drug delivery applications, are noted for their good biocompatibility, as zinc is an essential trace element in the human body.[1]

Potential Applications

The distinct characteristics of MOFs synthesized from this compound suggest their utility in several key areas of drug development:

-

Targeted Drug Delivery: The high surface area and tunable pore size of these MOFs allow for the encapsulation of therapeutic agents.[1][2] The surface of the MOF can be functionalized to target specific cells or tissues, leading to more effective treatments with fewer side effects.

-

Controlled Release Systems: The release of encapsulated drugs can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules.[1][3] This is particularly advantageous for delivering drugs to the acidic microenvironment of tumors.[1]

-

Bio-imaging and Diagnostics: By selecting an appropriate metal center or by post-synthetic modification, these MOFs can be rendered luminescent, making them suitable for use as probes in cellular imaging.

-

Heterogeneous Catalysis: The exposed metal sites and the functional groups of the organic linker can act as active centers for catalyzing organic reactions, including the synthesis of pharmaceutical intermediates.[4][5][6]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical zinc-based MOF, herein referred to as Zn-BImB, using this compound, followed by a procedure for drug loading.

Protocol 1: Solvothermal Synthesis of Zn-BImB MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound via a solvothermal method.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

20 mL Scintillation vials

-

Programmable oven

-

Centrifuge

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

-

Add the zinc nitrate solution to the linker solution dropwise while stirring.

-

Seal the vial tightly and sonicate for 10 minutes to ensure a homogeneous mixture.

-

Place the sealed vial in a programmable oven.

-

Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 72 hours.

-

Allow the oven to cool down to room temperature slowly (e.g., at a rate of 0.1°C/min).

-

Collect the resulting colorless crystals by centrifugation at 8000 rpm for 10 minutes.

-

Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the final product under vacuum at 80°C for 12 hours.

Caption: Workflow for the synthesis and purification of Zn-BImB MOF.

Protocol 2: Loading of Doxorubicin (DOX) into Zn-BImB MOF

This protocol details the loading of the anticancer drug Doxorubicin into the synthesized Zn-BImB MOF.

Materials:

-

Activated Zn-BImB MOF

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Activate the synthesized Zn-BImB MOF by heating at 100°C under vacuum for 12 hours to remove any guest solvent molecules.

-

Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).

-

Disperse 20 mg of the activated Zn-BImB MOF in 10 mL of the DOX solution.

-

Stir the mixture at room temperature in the dark for 24 hours to allow for drug encapsulation.

-

Collect the DOX-loaded MOF (DOX@Zn-BImB) by centrifugation at 10,000 rpm for 15 minutes.

-

Wash the DOX@Zn-BImB with fresh PBS to remove any surface-adsorbed drug.

-

To determine the drug loading content, measure the concentration of DOX in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (around 480 nm).

-

The drug loading content and efficiency can be calculated using the following formulas:

-

Drug Loading Content (%) = (mass of loaded drug / mass of DOX@Zn-BImB) x 100

-

Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

-

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the Zn-BImB MOF. This data is based on typical values observed for similar benzimidazole-based MOFs and serves as a benchmark for characterization.

Table 1: Hypothetical Crystallographic and Porosity Data for Zn-BImB MOF

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 14.4 |

| c (Å) | 8.3 |

| β (°) | 97.0 |

| BET Surface Area (m²/g) | 850 |

| Langmuir Surface Area (m²/g) | 1100 |

| Pore Volume (cm³/g) | 0.45 |

| Pore Size (Å) | 12.5 |

Table 2: Hypothetical Drug Loading and Release Data for DOX@Zn-BImB

| Parameter | Value |

| Drug Loading Content (wt%) | 15.2 |

| Encapsulation Efficiency (%) | 76.0 |

| Cumulative Release at 24h (pH 7.4) | 25% |

| Cumulative Release at 24h (pH 5.5) | 70% |

Visualizations

Caption: Logical relationships between the properties and applications of Zn-BImB MOF.

Caption: Hypothetical signaling pathway of DOX delivered by Zn-BImB MOF in cancer cells.

References

- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. Metal–organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives through an oxidative cyclization pathway - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Functionalization of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid in Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a versatile scaffold in medicinal chemistry. The benzimidazole moiety is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2][3][4]. The presence of a carboxylic acid group on the phenyl ring provides a convenient handle for functionalization, allowing for the synthesis of diverse libraries of compounds through amide bond formation and other modifications. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. These notes provide detailed protocols for the functionalization of this scaffold and its application in drug design, with a focus on anticancer and anti-inflammatory activities.

Data Presentation: Biological Activities of Functionalized Benzimidazole Derivatives

The following tables summarize the in vitro biological activities of various benzimidazole derivatives, highlighting their potential as anticancer and anti-inflammatory agents.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | BRAF^V600E^ | 0.49 | [5] |

| 12e | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | T-47D | 5.35 | [5] |

| Compound 8 | 4-(1H-benzo[d]imidazol-1-yl)pyrimidine-2-amine hybrid with sulfonamide | SK-MEL-5 | 2.02 | [6] |

| Compound 8 | 4-(1H-benzo[d]imidazol-1-yl)pyrimidine-2-amine hybrid with sulfonamide | A375 | 1.85 | [6] |

| Compound 32 | Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [6] |

| Compound 32 | Benzimidazole-triazole hybrid | HepG2 | 8.34 | [6] |

| Compound 32 | Benzimidazole-triazole hybrid | MCF-7 | 4.17 | [6] |

| Compound 32 | Benzimidazole-triazole hybrid | HeLa | 5.57 | [6] |

| Compound 18 | Benzimidazole-triazole hybrid | A549 | 0.63 | [6] |

| Compound 18 | Benzimidazole-triazole hybrid | NCI-H460 | 0.99 | [6] |

| Compound 18 | Benzimidazole-triazole hybrid | MCF-7 | 1.3 | [6] |

| Compound 18 | Benzimidazole-triazole hybrid | MDA-MB-231 | 0.94 | [6] |

| Compound 29b | 1,3,4-oxadiazole-chalcone/benzimidazole hybrid | A-549, HT-29, MCF-7, Panc-1 | 0.8 - 1.30 | [6] |

| 4k | N-substituted 6-nitro-1H-benzimidazole | Various | 1.84 - 10.28 µg/mL | [4] |

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound ID | Derivative Class | Assay | Inhibition/IC50 | Reference |

| 129 | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Nitric Oxide Production | IC50 = 0.86 µM | [2] |

| 129 | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | TNF-α Production | IC50 = 1.87 µM | [2] |

| 146 | Benzimidazole derivative | 5-LOX, COX, TNF-α, IL-6 | Potent Inhibitor | [2] |

| N/A | N-(1H-benzimidazol-2-ylmethyl) aniline | Carrageenan-induced paw edema | 100% at 100 mg/kg | [7] |

| N/A | 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Carrageenan-induced paw edema | 53.2% inhibition | [7] |

| Compound 1 | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 48.9–63.1% edema inhibition | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the synthesis of related benzimidazole carboxylic acids[9][10].

Materials:

-

4-(bromomethyl)benzoic acid

-

Benzimidazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) and benzimidazole (1.1 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to a pH of 5-6 with 1 M HCl to precipitate the product.

-

Filter the precipitate and wash with water.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography.

Protocol 2: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for amide bond formation using HATU as a coupling agent[11].

Materials:

-

This compound

-

Primary amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired primary amine (1.1 eq) and DIPEA (3.0 eq).

-

Add HATU (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 3: Characterization of Functionalized Products

The synthesized compounds should be characterized using standard analytical techniques[12][13][14].

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the formation of the amide bond and the integrity of the benzimidazole core.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.

-

Melting Point (m.p.): To assess the purity of the synthesized compound.

Visualizations

Signaling Pathway

Caption: Simplified MAPK signaling pathway targeted by some benzimidazole derivatives.

Experimental Workflows

Caption: Workflow for the amide coupling of this compound.

Caption: Workflow for the synthesis of the core scaffold.

References

- 1. ijirt.org [ijirt.org]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ijrpc.com [ijrpc.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

Application Notes and Protocols for In Vitro Antimicrobial Assay of Novel Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. This document provides a detailed framework for the in vitro evaluation of novel benzimidazole compounds for their antimicrobial properties, outlining standardized protocols to ensure reproducibility and comparability of results.

Data Presentation: Antimicrobial Activity of Novel Benzimidazole Compounds

The following tables summarize the antimicrobial activity of various newly synthesized benzimidazole derivatives against a range of pathogenic microorganisms. The data has been compiled from recent studies to provide a comparative overview.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Compounds against Bacterial Strains.

| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Series 1 | Staphylococcus aureus | 0.031 | Escherichia coli | 0.026 | [2] |

| Bacillus cereus | 32 | Pseudomonas aeruginosa | 64 | [2] | |

| Series 2 | Staphylococcus aureus | 3.12 | Escherichia coli | 3.12 | [2] |

| Bacillus subtilis | - | Pseudomonas aeruginosa | 12.50 | [2] | |

| Series 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Klebsiella pneumoniae | >128 | [3] |

| Enterococcus faecalis | 32 | Acinetobacter baumannii | >128 | [3] | |

| Compound 6c | - | - | Escherichia coli (TolC mutant) | 2 | [4] |

| - | - | Escherichia coli (wild-type) | >128 | [4] | |

| Compound 11d | Staphylococcus aureus | 2 | Escherichia coli | 16 | [5] |

| Bacillus subtilis | 2 | Pseudomonas aeruginosa | 8 | [5] | |

| Micrococcus luteus | 4 | Salmonella typhi | 4 | [5] |

Table 2: Zone of Inhibition of Novel Benzimidazole Compounds against Bacterial Strains.

| Compound ID | Gram-Positive Bacteria | Zone of Inhibition (mm) | Gram-Negative Bacteria | Zone of Inhibition (mm) | Reference |

| Series A | Staphylococcus aureus | 17-29 | Escherichia coli | 17-29 | [3] |

| - | - | Pseudomonas aeruginosa | 17-29 | [3] | |

| Compound A1 | Staphylococcus aureus | 23 | Escherichia coli | 18 | [6] |

| Compound A3 | Staphylococcus aureus | 20 | Klebsiella pneumoniae | 15 | [6] |

| Compound A4 | Staphylococcus epidermidis | 19 | Escherichia coli | 16 | [6] |

| Compound A5 | Staphylococcus aureus | 22 | Pseudomonas aeruginosa | - | [6] |

Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Compounds against Fungal Strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Hybrid 5a | Candida albicans (wild type) | 3.9 | [7] |

| Hybrid 6a | Rhodotorula sp. | 3.9 | [7] |

| Compound 6b | Candida glabrata | 0.97 | [8] |

| Compound 6i | Candida glabrata | 0.97 | [8] |

| Compound 6j | Candida glabrata | 0.97 | [8] |

| 1-nonyl-1H-benzo[d]imidazole | Candida spp. (clinical isolates) | 0.5-256 | [9] |

| 1-decyl-1H-benzo[d]imidazole | Candida spp. (clinical isolates) | 2-256 | [9] |

Experimental Protocols

Detailed methodologies for the key in vitro antimicrobial assays are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials:

-

Novel benzimidazole compounds

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Test microorganisms (bacterial and fungal strains)

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

-

Microplate reader (optional)

Protocol:

-

Preparation of Compounds:

-

Prepare stock solutions of the benzimidazole compounds and standard drugs in DMSO.

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) to achieve a range of test concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.[5]

-

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[11]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the appropriate broth to all wells of a 96-well plate.

-

Add 100 µL of the serially diluted compound to the corresponding wells.

-

Add 10 µL of the prepared inoculum to each well.

-

Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the growth can be quantified by reading the absorbance at 600 nm using a microplate reader.

-

Agar Well Diffusion Assay

This assay is a semi-quantitative method to assess the antimicrobial activity of a compound.

Materials:

-

Novel benzimidazole compounds

-

Standard antimicrobial agents

-

Test microorganisms

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Incubator

Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the inoculum suspension and remove excess fluid.

-

Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth.

-

-

Preparation of Wells and Application of Compounds:

-

Using a sterile cork borer, create wells of 6-8 mm diameter in the inoculated agar.

-

Prepare solutions of the benzimidazole compounds and standard drugs at known concentrations.

-

Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

-

Include a solvent control (e.g., DMSO) in one well.

-

-

Incubation and Measurement:

-

Allow the plates to stand for a few hours at room temperature to permit diffusion of the compounds.

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.[12] This assay is performed as a follow-up to the MIC test.

Materials:

-

Results from the MIC assay

-

Nutrient agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

Protocol:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

-

Spread the aliquot onto a fresh nutrient agar plate.

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC incubation (35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial screening of novel benzimidazole compounds.

Caption: General workflow for in vitro antimicrobial assays.

Proposed Mechanism of Action

Some benzimidazole derivatives have been reported to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme involved in bacterial DNA replication.[3]

Caption: Inhibition of DNA gyrase by benzimidazole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(1H-benzimidazol-1-ylmethyl)benzoic acid in Cancer Cell Line Studies

Disclaimer: Direct experimental data on the anticancer activity of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar benzimidazole derivatives and are provided as a predictive guide for researchers. These protocols should be adapted and optimized for specific experimental conditions.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The benzimidazole scaffold is structurally similar to purine bases, allowing it to interact with various biological targets implicated in cancer progression. While specific data on this compound is not extensively documented, its structural motifs suggest potential as an anticancer agent. This document outlines potential applications, key quantitative data from related compounds, and detailed experimental protocols to guide research in this area.

Potential Applications in Cancer Research

Based on the activities of related benzimidazole derivatives, this compound could be investigated for the following applications in cancer cell line studies:

-

Cytotoxicity and Antiproliferative Activity: Screening against a panel of cancer cell lines to determine its efficacy in inhibiting cell growth and inducing cell death.

-

Mechanism of Action Studies: Investigating the molecular pathways through which it exerts its anticancer effects, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

-

Drug Resistance Studies: Evaluating its effectiveness in overcoming resistance to conventional chemotherapy agents.

-

Kinase Inhibition Assays: Assessing its potential to inhibit protein kinases that are often dysregulated in cancer.

Data Presentation: Cytotoxicity of Structurally Related Benzimidazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various benzimidazole derivatives against different cancer cell lines, providing a reference for potential efficacy.

Table 1: IC50 Values of Benzimidazole Derivatives Against Various Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzimidazole-pyrimidine-sulfonamide | Compound 8 | SK-MEL-5 (Melanoma) | 2.02 | Sorafenib | 9.22 |

| A375 (Melanoma) | 1.85 | Sorafenib | 5.25[1] | ||

| Benzimidazole-triazole | Compound 18 | A549 (Lung) | 0.63 | 5-FU | 1.69 |

| NCI-H460 (Lung) | 0.99 | 5-FU | 3.20 | ||

| MCF-7 (Breast) | 1.3 | 5-FU | 2.80 | ||

| MDA-MB-231 (Breast) | 0.94 | 5-FU | 0.79[1] | ||

| Benzimidazole-oxadiazole-chalcone | Compound 29b | A-549 (Lung) | 0.80 | Doxorubicin | 0.90 |

| HT-29 (Colon) | 1.30 | Doxorubicin | 1.41 | ||

| MCF-7 (Breast) | 1.10 | Doxorubicin | 1.20 | ||

| Panc-1 (Pancreatic) | 1.20 | Doxorubicin | 1.35[1] | ||

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | Compound 12e | T-47D (Breast) | 5.35 | - | -[2] |

| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole | Compound 1 | MCF-7 (Breast) | 17.09 | - | - |

| MDA-MB-231 (Breast) | 21.20 | - | -[3] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate potential mechanisms of action and experimental workflows for studying this compound, based on the known activities of related benzimidazole derivatives.

Caption: General experimental workflow for evaluating the anticancer properties of a test compound.

Caption: Hypothesized signaling pathways affected by benzimidazole derivatives in cancer cells.

Caption: A potential logical cascade of events leading to apoptosis induced by benzimidazole compounds.

References

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Developing Fluorescent Probes with Benzimidazole Scaffolds

Introduction